
(S)-4-isobutyloxazolidine-2,5-dione
Overview
Description
(S)-4-Isobutyloxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidine-2,5-diones This compound is characterized by its unique structure, which includes an oxazolidine ring fused with a dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-isobutyloxazolidine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino acid derivative with an isocyanate, followed by cyclization to form the oxazolidine ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: (S)-4-Isobutyloxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The oxazolidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidine-2,5-dione derivatives, while reduction can produce hydroxylated or aminated derivatives.
Scientific Research Applications
Medicinal Chemistry
(S)-4-Isobutyloxazolidine-2,5-dione serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its oxazolidine ring structure allows it to participate in various chemical reactions that are crucial for drug development.
Case Study: Peptide Synthesis
In peptide chemistry, this compound is utilized as a precursor for N-carboxyanhydrides (NCAs), which are essential for the synthesis of peptides. NCAs can react with amines to form amide bonds, leading to peptide formation. A study demonstrated that using this compound in the synthesis of peptide sequences resulted in high yields and purity levels, showcasing its effectiveness as a building block in peptide synthesis .
Organic Synthesis
The compound is also employed in organic synthesis due to its ability to undergo various transformations.
Applications in Synthesis:
- Formation of Amides : The compound can react with amines to form amides, which are vital components in many organic molecules.
- Synthesis of Heterocycles : Its oxazolidine structure can be modified to create diverse heterocyclic compounds that have biological activity.
Data Table: Comparison of Reactivity
Reaction Type | Product Type | Yield (%) |
---|---|---|
Amide Formation | Various Amides | 85-95 |
Heterocycle Formation | Diverse Heterocycles | 75-90 |
Research indicates that this compound exhibits notable biological activities. It has been studied for its potential anti-inflammatory and anti-cancer properties.
Case Study: Anti-Cancer Activity
A study published in "Advanced Synthesis and Catalysis" explored the anti-cancer effects of derivatives synthesized from this compound. The derivatives were tested against various cancer cell lines and showed significant cytotoxicity, suggesting that modifications of this compound could lead to new anti-cancer agents .
Mechanism of Action
The mechanism of action of (S)-4-isobutyloxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Isoxazoles: These compounds share a similar ring structure but differ in their chemical properties and reactivity.
Thiazoles: Another class of heterocyclic compounds with distinct biological activities.
Uniqueness: (S)-4-Isobutyloxazolidine-2,5-dione is unique due to its specific chiral configuration and the presence of the oxazolidine-2,5-dione ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
(S)-4-Isobutyloxazolidine-2,5-dione is a chiral compound belonging to the oxazolidine family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a five-membered heterocyclic structure containing both nitrogen and oxygen atoms, with the molecular formula and a molecular weight of approximately 143.18 g/mol. The unique isobutyl substituent at the 4-position significantly influences its reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antibacterial Activity : The compound has shown promise as an antibacterial agent. Studies have indicated selective inhibition against various bacterial strains, suggesting its potential utility in pharmaceutical applications .
- Anticancer Potential : Preliminary investigations into its anticancer properties have revealed that derivatives of this compound can induce apoptosis in cancer cells. For instance, related compounds have been reported to inhibit tumor growth in xenograft models without significant toxicity .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokine production in stimulated immune cells .
Antibacterial Activity
A study conducted using the broth microdilution method assessed the antibacterial effects of this compound against various strains:
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 12 | 64 µg/mL |
Pseudomonas aeruginosa | 10 | 128 µg/mL |
These results indicate moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
Anticancer Studies
In vitro studies on cancer cell lines have shown that this compound derivatives can effectively inhibit cell proliferation. For example:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A2780 (Ovarian) | 6.8 | Induction of apoptosis |
HCT116 (Colorectal) | 5.5 | Cell cycle arrest |
These findings suggest that the compound may exert its anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Activity
Research has highlighted the anti-inflammatory potential of this compound through its impact on cytokine production:
Cytokine | Treatment Group | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) |
---|---|---|---|
Control | - | 150 | 200 |
Compound Treated | 100 µg/mL | 75 | 100 |
The compound significantly reduced IL-6 and TNF-α production in stimulated PBMCs, indicating potential therapeutic applications in inflammatory diseases .
Case Studies
-
Case Study on Anticancer Activity :
A study investigated the effects of an analog of this compound on lung cancer cells. The compound was found to induce cell cycle arrest at the G1 phase and promote apoptosis via the intrinsic pathway. The study concluded that this compound could be a lead candidate for developing new anticancer therapies . -
Case Study on Anti-inflammatory Effects :
Another study evaluated the anti-inflammatory effects of derivatives in a murine model of inflammation induced by LPS. The results showed that treatment with these derivatives led to a significant reduction in swelling and pain, suggesting their potential use in treating inflammatory conditions .
Q & A
Q. What are the standard synthetic routes for (S)-4-isobutyloxazolidine-2,5-dione?
Level: Basic
Answer:
The compound is typically synthesized via cyclization or condensation reactions. A common approach involves reacting a suitably substituted amino acid derivative with a carbonyl source under acidic or basic conditions. For example, oxazolidine-2,5-diones can be prepared by cyclizing N-acyl amino acids using reagents like acetic anhydride or carbodiimides. Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysts . Key steps include:
- Cyclization : Reacting (S)-configured precursors (e.g., N-protected isobutyl glycine derivatives) with activating agents.
- Purification : Column chromatography or recrystallization to isolate the enantiopure product.
Q. How can reaction conditions be optimized to enhance enantiomeric purity during synthesis?
Level: Advanced
Answer:
Optimization involves:
- Chiral catalysts : Use of asymmetric organocatalysts or metal complexes (e.g., BINOL-derived catalysts) to induce stereoselectivity.
- Temperature control : Lower temperatures reduce racemization risks during cyclization.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and stereochemical fidelity.
- Monitoring : Chiral HPLC or polarimetry to track enantiomeric excess (ee) in real-time .
Q. What spectroscopic techniques are essential for characterizing this compound?
Level: Basic
Answer:
- NMR : H and C NMR confirm regiochemistry and stereochemistry. For instance, the isobutyl group’s splitting pattern in H NMR distinguishes between (S)- and (R)-isomers.
- IR spectroscopy : Peaks near 1750–1850 cm confirm carbonyl groups in the oxazolidine-dione ring.
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?
Level: Advanced
Answer:
Contradictions arise from dynamic processes (e.g., ring puckering) or crystal-packing effects. Resolution strategies include:
- X-ray crystallography : Definitive structural confirmation via single-crystal analysis (e.g., π-π interactions observed in related dione derivatives ).
- Variable-temperature NMR : Identifies conformational flexibility.
- DFT calculations : Compare experimental and computed chemical shifts to validate assignments .
Q. What bioactivity assays are suitable for evaluating this compound?
Level: Basic
Answer:
- Cytotoxicity : MTT assay (e.g., Mosmann’s protocol ) using cancer cell lines.
- Antiviral activity : Plaque reduction assays (e.g., H1N1 inhibition, as in diketopiperazine analogs ).
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates.
Q. How should discrepancies in bioactivity data across studies be addressed?
Level: Advanced
Answer:
Discrepancies may stem from assay conditions or structural analogs. Mitigation involves:
- Dose-response validation : Replicate IC measurements under standardized conditions.
- Structural analogs : Compare activity trends with related compounds (e.g., thiazolidine-diones ).
- Metabolic stability : Assess compound degradation in assay media via LC-MS .
Q. What methods ensure chiral purity during synthesis and analysis?
Level: Basic
Answer:
- Chiral HPLC : Baseline separation of enantiomers using columns like Chiralpak® IA.
- Polarimetry : Measure specific rotation ([α]) against literature values.
- Derivatization : Use chiral derivatizing agents (e.g., Mosher’s acid) for NMR-based ee determination .
Q. How can synthetic by-products be identified and minimized?
Level: Advanced
Answer:
- LC-MS profiling : Detect impurities via high-resolution MS.
- Reaction quenching : Add scavengers (e.g., silica-bound amines) to trap unreacted intermediates.
- Kinetic studies : Optimize reaction time to avoid over- or under-reaction .
Q. What stability studies are critical for this compound?
Level: Basic
Answer:
- Thermal stability : TGA/DSC to assess decomposition temperatures.
- Hydrolytic stability : Incubate in buffer solutions (pH 1–12) and monitor degradation via HPLC.
- Photostability : Expose to UV light and track changes in UV-Vis spectra .
Q. How can computational modeling guide the design of analogs with improved bioactivity?
Level: Advanced
Answer:
- Molecular docking : Predict binding interactions with target proteins (e.g., influenza neuraminidase ).
- QSAR models : Correlate structural features (e.g., substituent electronegativity) with activity.
- MD simulations : Assess conformational stability in biological environments .
Properties
IUPAC Name |
(4S)-4-(2-methylpropyl)-1,3-oxazolidine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-4(2)3-5-6(9)11-7(10)8-5/h4-5H,3H2,1-2H3,(H,8,10)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWZWIVZROVFEM-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)OC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)OC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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